Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Behavior
Mella, Fasani, and Albini (2001) investigated the photochemical behavior of this compound, also known as ciprofloxacin, in water. They found that it undergoes a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation. The study also noted that the presence of sodium sulfite or phosphate changes the reaction course under neutral conditions, with reductive defluorination and degradation of the piperazine moiety occurring respectively (Mella, Fasani, & Albini, 2001).
Synthesis and Derivatives
Yadav and Joshi (2008) reported on the synthesis and spectral studies of novel ciprofloxacin derivatives. They created derivatives by reacting ciprofloxacin with thiazole/benzothiazole diazonium chloride, leading to piperazine substituted derivatives. These were further condensed with β-diketones to produce new compounds, whose structures were established through spectral studies (Yadav & Joshi, 2008).
Crystal Structure Analysis
Ravindra, Panpalia, and Jagarlapudi (2009) examined the crystal structure of a related compound, Norfloxacin. They described how hydrogen bonds assemble the molecules in a two-dimensional layered sheet structure. This study provides insight into the molecular interactions and structural details of such compounds (Ravindra, Panpalia, & Jagarlapudi, 2009).
Antimicrobial Activities
Gu et al. (2015) designed and synthesized miconazole-based ciprofloxacin hybrids with significant antimicrobial activities. They introduced antifungal fragments to ciprofloxacin, which showed promising results against Bacillus subtilis, with one derivative being more potent than the parent drug (Gu et al., 2015).
properties
IUPAC Name |
ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-26-19(25)14-11-23(12-3-4-12)16-10-17(22-7-5-21-6-8-22)15(20)9-13(16)18(14)24/h9-12,21H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADNHRRTXHFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634520 | |
Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
105404-65-7 | |
Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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